molecular formula C12H6Cl4O B12666118 2,3',4',5-Tetrachlorodiphenyl ether CAS No. 159553-67-0

2,3',4',5-Tetrachlorodiphenyl ether

Cat. No.: B12666118
CAS No.: 159553-67-0
M. Wt: 308.0 g/mol
InChI Key: MFTPXFIGIJCNJM-UHFFFAOYSA-N
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Description

2,3’,4’,5-Tetrachlorodiphenyl ether is an organic compound with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their environmental persistence and potential toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride .

Industrial Production Methods

Industrial production of 2,3’,4’,5-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination .

Chemical Reactions Analysis

Types of Reactions

2,3’,4’,5-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3’,4’,5-Tetrachlorodiphenyl ether has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Investigated for its potential toxicological effects on living organisms.

    Medicine: Studied for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3’,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’,4’,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

159553-67-0

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2-dichloro-4-(2,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H

InChI Key

MFTPXFIGIJCNJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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